
2,3-Dibromo-1,4-diphenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dibromo-1,4-diphenylnaphthalene is an organic compound with the molecular formula C22H14Br2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two phenyl groups attached to the naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-diphenylnaphthalene typically involves the bromination of 1,4-diphenylnaphthalene. One common method is the photobromination process, where molecular bromine is added to a solution of 1,4-diphenylnaphthalene in carbon tetrachloride (CCl4) under irradiation with a 150W projector lamp at temperatures below 10°C . The reaction yields the desired dibromo compound after crystallization from dichloromethane-hexane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of photochemical reactors and efficient bromine handling systems are essential for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dibromo-1,4-diphenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-1,4-diphenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated aromatic compounds and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,3-Dibromo-1,4-diphenylnaphthalene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the naphthalene core. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromonaphthalene: Another brominated naphthalene derivative with different bromine atom positions.
2,3-Dibromo-1,4-naphthoquinone: A compound with a quinone structure instead of phenyl groups.
1,4-Diphenylnaphthalene: The non-brominated precursor of 2,3-Dibromo-1,4-diphenylnaphthalene.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms and phenyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for targeted synthetic applications and specialized research studies.
Eigenschaften
Molekularformel |
C22H14Br2 |
|---|---|
Molekulargewicht |
438.2 g/mol |
IUPAC-Name |
2,3-dibromo-1,4-diphenylnaphthalene |
InChI |
InChI=1S/C22H14Br2/c23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
GWNDTVVOZWNQOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C3=CC=CC=C32)C4=CC=CC=C4)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


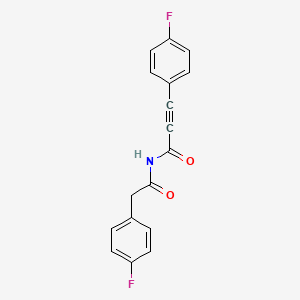
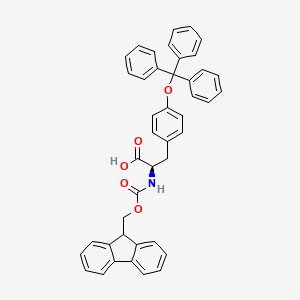

![4,7-Bis(4-methylphenyl)[1,2,5]thiadiazolo[3,4-c]pyridine-6-carbonitrile](/img/structure/B13093222.png)
![2-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13093232.png)

![5,7-Dichloro-1-methylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B13093255.png)

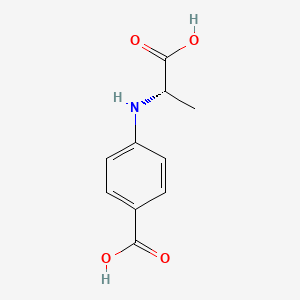
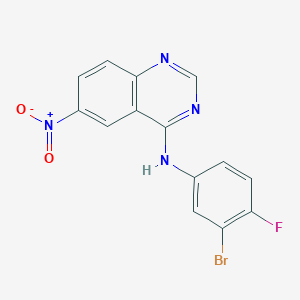
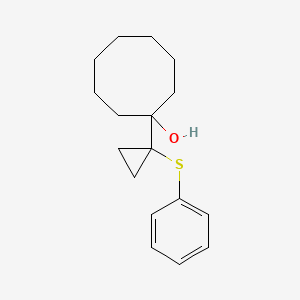
![8-thia-3,11,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-10,13-dione](/img/structure/B13093294.png)
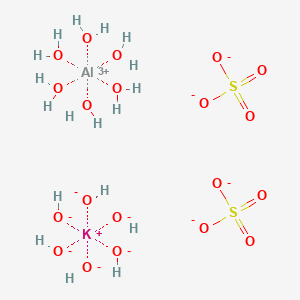
![5-(methylsulfanyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(1H)-one](/img/structure/B13093298.png)
